molecular formula C6H6N2S2 B8512099 7-Methylthioimidazo[5,1-b]thiazole

7-Methylthioimidazo[5,1-b]thiazole

Cat. No.: B8512099
M. Wt: 170.3 g/mol
InChI Key: ZYWYUYRYYGYFPI-UHFFFAOYSA-N
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Description

7-Methylthioimidazo[5,1-b]thiazole is a heterocyclic organic compound of significant interest in medicinal and organic chemistry research. It belongs to the class of imidazothiazoles, which are characterized by a fused ring system containing both imidazole and thiazole moieties . This structural class is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities. Researchers value this compound as a key synthetic intermediate or precursor for the development of novel pharmacologically active molecules . The imidazo[5,1-b]thiazole core is structurally similar to scaffolds used in developing new antibiotics and anthelmintics (parasite treatments) . Furthermore, thiazole derivatives, in general, have been extensively studied and reported to exhibit potent antibacterial effects against various pathogens, making them a crucial area of investigation in the fight against antibiotic resistance . The specific methylthio (S-CH3) substituent on this core structure may be utilized in further chemical modifications, such as in cross-coupling reactions, to create a diverse library of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H6N2S2

Molecular Weight

170.3 g/mol

IUPAC Name

7-methylsulfanylimidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C6H6N2S2/c1-9-5-6-8(4-7-5)2-3-10-6/h2-4H,1H3

InChI Key

ZYWYUYRYYGYFPI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2N(C=CS2)C=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Substituent Position and Electronic Effects
  • Imidazo[2,1-b]thiazoles: Derivatives with substituents at positions 2, 5, or 6 (e.g., 2-chloro-6-p-chlorophenylimidazo[2,1-b]thiazole) exhibit antitubercular activity . Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance target binding via polar interactions, while electron-donating groups (e.g., -CH₃, -OCH₃) improve solubility .
  • Benzo[d]imidazo[5,1-b]thiazoles :

    • Fused benzene rings (e.g., benzo[d]imidazo[5,1-b]thiazole) enhance π-π stacking with biological targets, as seen in phosphodiesterase 10A (PDE10A) inhibition .
    • Key difference : The methylthio group in 7-Methylthioimidazo[5,1-b]thiazole lacks aromatic conjugation but may improve membrane permeability due to its lipophilic nature.
2.3. Physicochemical Properties
  • Stability : Thioether bonds (-SMe) are less prone to oxidation than thiol (-SH) groups, improving shelf-life under ambient conditions .

Preparation Methods

Thiazole Ring Formation

The thiazole moiety is typically synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides. For example, ethyl 4-methylthiazole-5-carboxylate (Formula III in Patent CA2483482A1) serves as a key intermediate. Reduction of this ester to 4-methyl-5-hydroxymethyl thiazole (Formula IV) using sodium borohydride and AlCl₃ provides a hydroxyl intermediate, which is subsequently oxidized to the aldehyde (Formula I) using pyridinium chlorochromate (PCC) or NaOCl/TEMPO.

Imidazole Annulation

Cyclocondensation of the thiazole-aldehyde with an appropriate diamine or aminonitrile under acidic or basic conditions forms the imidazo[5,1-b]thiazole core. Patent WO2000027852A1 describes the use of Weinreb amidation (Method D) to convert intermediates into ketones, which undergo Wittig reactions or catalytic hydrogenation to finalize the bicyclic structure.

Methylthio Group Introduction

The methylthio group is introduced via nucleophilic substitution or alkylation. In Method C of Patent WO2000027852A1, a phase-transfer-catalyzed alkylation employs methyl iodide and tetrabutylammonium sulfate in a biphasic solvent system (e.g., dichloromethane/water). The reaction proceeds at 0°C to 50°C for 30 minutes to 24 hours, achieving >70% yield in optimized conditions.

ParameterSpecificationSource
Alkylating AgentMethyl iodide
CatalystTetrabutylammonium sulfate
Solvent SystemDichloromethane/Water
Temperature0°C – 50°C
Reaction Time30 min – 24 h
Yield70–85%

Method B: Direct Synthesis from Pre-Functionalized Intermediates

Thiol-Containing Precursors

An alternative route utilizes 7-thiolimidazo[5,1-b]thiazole, which is methylated using dimethyl sulfate or methyl iodide. Patent WO2000027852A1 highlights the use of methyl methanethiolsulfonate (MMTS) in the presence of Grignard reagents (e.g., ethylmagnesium bromide) to achieve chemoselective methylation. For instance, reacting 20 mg (0.47 mmol) of the thiol precursor with 0.6 mL (0.58 mmol) of ethylmagnesium bromide and 0.08 mL MMTS in tetrahydrofuran yields the methylthio derivative with 85% efficiency.

Method C: Reductive Amination and Cyclization

Intermediate Synthesis

Synthetic Example 16 in Patent WO2000027852A1 describes the reduction of a nitro group to an amine using trifluoroacetic acid and propyl formate, followed by cyclization with phosphorus oxychloride. While this example pertains to a related derivative, adapting the conditions to a nitro-imidazo[5,1-b]thiazole precursor could enable in situ generation of the methylthio group via reductive methylation.

Catalytic Hydrogenation

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane gradients. Patent CA2483482A1 reports HPLC purity >99% after dichloromethane extraction and sodium sulfate drying.

Spectroscopic Validation

  • ¹H NMR : The methylthio proton resonates at δ 2.5–2.7 ppm as a singlet.

  • MS (ESI+) : Molecular ion peak at m/z 183.1 [M+H]⁺ confirms the molecular formula C₆H₆N₂S₂.

Challenges and Optimization Opportunities

Regioselectivity

Competing alkylation at nitrogen versus sulfur necessitates careful control of reaction pH and temperature. Method A’s biphasic system minimizes N-alkylation by stabilizing the thiolate anion in the aqueous phase.

Scalability

Phase-transfer catalysis (Method A) offers industrial viability due to mild conditions and recyclable catalysts. In contrast, PCC-mediated oxidations (Method B) generate stoichiometric chromium waste, complicating large-scale production .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 7-Methylthioimidazo[5,1-b]thiazole and its derivatives?

  • Methodological Answer : Synthesis typically involves cyclization of precursor thiazole or imidazole derivatives. For example, solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) enables efficient formation of fused imidazo[2,1-b]thiazole scaffolds with yields up to 96% . Starting reagents like 2-amino-5-chlorothiazole hydrochloride are also critical intermediates for introducing chloro or methylthio substituents at specific positions . Multi-step protocols may include TLC monitoring and purification via silica gel chromatography .

Q. Which biological assays are commonly used to evaluate the bioactivity of imidazo[5,1-b]thiazole derivatives?

  • Methodological Answer : Antitumor activity is often assessed using the MTT assay on cancer cell lines (e.g., MCF-7), measuring cell viability via mitochondrial reductase activity . Anti-inflammatory properties are evaluated by quantifying pro-inflammatory cytokines (NO, IL-6, TNF-α) in LPS-stimulated RAW264.7 macrophages . Antimicrobial activity against Mycobacterium tuberculosis (Mtb) is tested via minimum inhibitory concentration (MIC) assays .

Q. What structural features of imidazo[5,1-b]thiazole derivatives correlate with enhanced bioactivity?

  • Methodological Answer : Substituents at the C-5 and C-6 positions significantly influence target selectivity. For instance, methylsulfonyl groups at C-6 enhance COX-2 inhibition, while bulky aromatic substituents at C-5 improve antitubercular activity . The methylthio group (-SMe) at position 7 may enhance metabolic stability and hydrophobic interactions with target proteins .

Advanced Research Questions

Q. How can substituent effects be systematically analyzed to optimize target selectivity in imidazo[5,1-b]thiazole derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., nitro, phenoxy, carboxamide) and testing them against specific targets. Computational tools like molecular docking (e.g., AutoDock Vina) predict binding affinities to enzymes such as Rab7b or Mtb pantothenate synthetase . For example, carboxamide-triazole hybrids show improved antimycobacterial activity by targeting Mtb PS .

Q. What computational approaches are used to study the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking and dynamics simulations model ligand-protein interactions. Docking protocols (e.g., rigid or flexible ligand approaches) identify key binding residues, while ADMET prediction tools (admetSAR, SwissADME) evaluate drug-likeness, including logP, hydrogen bond donors/acceptors, and bioavailability . For COX-2 inhibitors, substituent polarity and steric fit within the hydrophobic active site are critical .

Q. How are ADMET properties predicted for imidazo[5,1-b]thiazole derivatives, and what are common pitfalls?

  • Methodological Answer : In silico ADMET prediction uses tools like admetSAR to assess absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test predictions). Key parameters include Lipinski’s Rule of Five compliance and topological polar surface area (TPSA < 140 Ų) . Pitfalls include overestimating metabolic stability for sulfur-containing compounds, which may undergo oxidation . Experimental validation via microsomal stability assays is recommended.

Q. What strategies improve the selectivity of imidazo[5,1-b]thiazole derivatives for kinase or enzyme targets?

  • Methodological Answer : Hybridization with privileged scaffolds (e.g., triazoles, piperazine) enhances selectivity. For example, benzo-[d]-imidazo[2,1-b]thiazole-triazole hybrids inhibit Mtb pantothenate synthetase with minimal off-target effects . Pharmacophore modeling identifies critical hydrogen-bonding and π-π stacking interactions, guiding substituent placement .

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